Superior Intracellular Anti-Mycobacterial Activity of Mycobacterial Zmp1-IN-1 (Derivative 2f) in Macrophage Infection Models
Mycobacterial Zmp1-IN-1 (thiazolidinedione derivative 2f) demonstrates a significantly higher capacity to reduce intracellular mycobacterial survival compared to structurally related analogs from the same study. At a concentration of 128 µM, it induced an 83.2% reduction in bacterial survival of Mycobacterium tuberculosis H37Ra within host macrophages [1]. In contrast, other derivatives in the thiazolidinedione 2 series (e.g., 2a, 2b, 2c) showed markedly lower or negligible reductions in bacterial survival under identical assay conditions, confirming the structure-dependent nature of the observed intracellular efficacy [1].
| Evidence Dimension | Intracellular anti-mycobacterial activity |
|---|---|
| Target Compound Data | 83.2% reduction of bacterial survival (at 128 µM) |
| Comparator Or Baseline | Derivatives 2a, 2b, and 2c (specific percentage reduction not explicitly provided, but described as 'lower or negligible' compared to 2f) |
| Quantified Difference | Compound 2f is described as the 'most active derivative' with an 83.2% reduction, while other series members exhibited a 'lower or negligible' effect |
| Conditions | Macrophage infection assay using M. tuberculosis H37Ra; compound concentration: 128 µM |
Why This Matters
This head-to-head comparison confirms that specific chemical modifications in the Zmp1-IN-1 structure are critical for its intracellular efficacy, making it the preferred choice over other in-class compounds for studies requiring robust reduction of mycobacterial burden in a host-relevant model.
- [1] Dak M, Šlachtová V, Šebela M, et al. Novel heterocyclic hydroxamates as inhibitors of the mycobacterial zinc metalloprotease Zmp1 to probe its mechanism of function. Eur J Med Chem. 2022;244:114831. PMID: 36242986. DOI: 10.1016/j.ejmech.2022.114831 View Source
